1H-Pyrazolo[3,4-F]quinoxaline
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Overview
Description
1H-Pyrazolo[3,4-F]quinoxaline is a heterocyclic compound that consists of a pyrazole ring fused to a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-F]quinoxaline can be synthesized through various methods. One common approach involves the condensation of appropriate hydrazines with quinoxaline derivatives. For instance, saccharide-derived 1-phenyl-1H-pyrazolo[3,4-b]quinoxalines can be prepared by reacting a sugar, o-phenylenediamine, and phenylhydrazine hydrochloride in an acidic medium . Another method involves the use of Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-F]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of 1H-pyrazolo[3,4-b]quinoxalines with m-chloroperbenzoic acid yields the corresponding 4-oxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include m-chloroperbenzoic acid for oxidation, phenylhydrazine hydrochloride for condensation reactions, and various solvents such as ethylene glycol and tetrahydrofuran .
Major Products: The major products formed from these reactions include 4-oxides, substituted pyrazoloquinolines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrazolo[3,4-F]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-F]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-F]quinoxaline can be compared with other similar compounds such as 1H-Pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles. These compounds share similar structural features but differ in their specific applications and properties:
1H-Pyrazolo[3,4-b]quinolines: These compounds are used as fluorescent sensors and biologically active molecules.
Quinolinyl-pyrazoles: These compounds have shown significant pharmacological activity and are used in drug discovery.
The uniqueness of this compound lies in its specific structural arrangement and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
127763-31-9 |
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Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-f]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-7-9(11-4-3-10-7)8-6(1)5-12-13-8/h1-5H,(H,12,13) |
InChI Key |
BPXKEDVZMYDDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=C1C=NN3 |
Origin of Product |
United States |
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